molecular formula C11H8FNS B8276059 2-But-3-ynyl-5-fluoro-benzo[d]thiazole

2-But-3-ynyl-5-fluoro-benzo[d]thiazole

Cat. No.: B8276059
M. Wt: 205.25 g/mol
InChI Key: NFERUTGEVFOVQM-UHFFFAOYSA-N
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Description

2-But-3-ynyl-5-fluoro-benzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a fluorine atom at the 5-position and a but-3-ynyl chain at the 2-position. The thiazole ring system is known for its bioisosteric versatility and pharmacological relevance, particularly in anticancer, antimicrobial, and enzyme inhibition applications . The fluorine atom enhances metabolic stability and binding affinity through electronegative effects, while the but-3-ynyl group may influence lipophilicity and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-But-3-ynyl-5-fluoro-benzo[d]thiazole, and how can reaction conditions be standardized to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling alkynyl groups to the benzo[d]thiazole core via Sonogashira or copper-catalyzed reactions. For example, alkynylation under inert atmospheres (e.g., N₂) using Pd/Cu catalysts in polar aprotic solvents (e.g., DMF) can achieve yields >70%. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Reaction optimization should include temperature control (60–80°C) and stoichiometric adjustments of reagents like propargyl bromide .

Q. Which spectroscopic techniques are most effective for structural validation of this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Assign peaks for fluorinated aromatic protons (δ 7.2–8.1 ppm) and alkynyl protons (δ 2.5–3.5 ppm). Carbon signals for the thiazole ring appear at δ 160–170 ppm .
  • FT-IR : Confirm C≡C stretching (~2100 cm⁻¹) and C-F bonds (~1250 cm⁻¹) .
  • Elemental Analysis : Validate C, H, N, S content (deviation <0.3% from theoretical values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from substituent variations. For example, electron-withdrawing groups (e.g., -F, -Br) at the 5-position enhance antimicrobial activity, while bulky alkynyl groups may reduce solubility. Systematic SAR studies should:

  • Compare analogs (e.g., 5-fluoro vs. 5-bromo derivatives) in standardized assays (e.g., MIC tests for antimicrobial activity).
  • Use computational tools (e.g., molecular docking) to predict binding affinities to targets like bacterial enzymes .
  • Replicate conflicting studies under identical conditions (e.g., pH, solvent) to isolate variable effects .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Calculate Fukui indices to identify electrophilic sites (e.g., C-2 of the thiazole ring).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics.
  • Docking Studies : Map interactions with biological targets (e.g., kinase active sites) to guide functionalization strategies .

Q. How can reaction optimization address low yields in fluorination steps during synthesis?

  • Methodological Answer : Low yields in fluorination may result from incomplete halogen exchange or side reactions. Mitigation strategies include:

  • Using selective fluorinating agents (e.g., Selectfluor®) in anhydrous acetonitrile.
  • Monitoring reaction progress via TLC or LC-MS to terminate reactions at peak product formation.
  • Introducing directing groups (e.g., -NO₂) to enhance regioselectivity .

Q. Data Analysis and Reproducibility

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Methodological Answer :

  • Standardized Assay Conditions : Use fixed concentrations (e.g., 10 µM in DMSO) and controls (e.g., ciprofloxacin for antimicrobial assays).
  • Triplicate Measurements : Report mean ± SD for IC₅₀ values.
  • Cross-Validation : Compare results across labs using shared reference compounds (e.g., 5-fluorouracil) .

Q. How should researchers analyze discrepancies between theoretical and experimental elemental analysis data?

  • Methodological Answer : Deviations >0.5% suggest impurities or hydration. Steps include:

  • Re-purifying the compound via recrystallization (e.g., methanol/water).
  • Conducting high-resolution mass spectrometry (HR-MS) to confirm molecular weight.
  • Verifying combustion analysis calibration with certified standards .

Q. Experimental Design

Q. What in vitro/in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

  • Methodological Answer :

  • In Vitro : HepG2 cells for metabolic stability; Caco-2 monolayers for permeability.
  • In Vivo : Rodent models with LC-MS/MS plasma analysis to determine half-life (t₁/₂) and bioavailability. Dose-response studies should adhere to OECD guidelines .

Q. How can solvent effects be minimized in NMR characterization of this compound?

  • Methodological Answer :

  • Use deuterated solvents (e.g., CDCl₃) with low proton exchange rates.
  • Employ solvent suppression techniques (e.g., presaturation) to eliminate residual solvent peaks.
  • Compare spectra across solvents (e.g., DMSO-d₆ vs. acetone-d₆) to identify artifactual shifts .

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Substituent Effects on Bioactivity

  • 5-Fluoro Substitution : Fluorination at the 5-position (as in the target compound) is analogous to derivatives in , where fluorophenyl-substituted thiazoles (e.g., 9b ) demonstrated enhanced binding to enzymatic targets due to improved electronic interactions .
  • Alkyne vs. Aryl Substituents : The but-3-ynyl chain distinguishes the target compound from analogs like MMPI-1154 (), which uses a carboxylic acid group for MMP-2 inhibition. Alkyne groups can participate in click chemistry for bioconjugation but may reduce solubility compared to polar substituents .

B. Core Heterocycle Modifications

  • Thiazole vs. Imidazole/Other Heterocycles : Thiazole-based compounds (e.g., MMPI-1154 ) show superior MMP-2 inhibition compared to hydroxamic acid derivatives, highlighting the role of the thiazole ring in coordinating metal ions in enzyme active sites . In contrast, imidazole derivatives () often prioritize hydrogen bonding via NH groups .
  • Bisthiazole Systems: notes that bisthiazoles (e.g., COX-2 inhibitors) exhibit enhanced anti-inflammatory activity compared to pyrazole or isoxazole analogs, suggesting that dual thiazole rings improve steric and electronic complementarity to target proteins .

A. Anticancer Activity

  • The target compound’s fluorothiazole scaffold resembles 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives (), where substituents like 4-chloro-2-methylphenyl groups achieved 48% inhibition against cancer cell lines. Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) enhance cytotoxicity by modulating electron density in the thiazole ring .
  • Thiazole 11 () exhibited moderate anticancer activity, with a lower HOMO-LUMO gap (3.8 eV vs.

B. Antimicrobial and Anti-Biofilm Activity

  • Compound 2 (), a thiazole derivative, reduced vancomycin MICs by 512-fold against VRSA and outperformed teicoplanin in biofilm reduction. The target compound’s alkyne group may similarly disrupt bacterial membranes or efflux pumps .

C. Enzyme Inhibition (MMP-2, COX-2)

  • MMPI-1154 () demonstrated cardioprotection via MMP-2 inhibition (IC₅₀: 0.8 µM), leveraging the thiazole-carboxylic acid scaffold for zinc chelation. The target compound lacks a carboxylic acid group, which may limit its enzyme affinity but improve cell permeability .
  • Bisthiazole COX-2 inhibitors () achieved selectivity comparable to celecoxib, emphasizing the importance of diaryl substitution patterns .

Data Tables

Table 2: Electronic Properties and Reactivity

Compound HOMO-LUMO Gap (eV) Natural Charge on S-Atom Bioactivity Correlation Reference
Thiazole 6 4.2 +0.15 Lower reactivity
Thiazole 11 3.8 +0.21 Higher reactivity, anticancer

Properties

Molecular Formula

C11H8FNS

Molecular Weight

205.25 g/mol

IUPAC Name

2-but-3-ynyl-5-fluoro-1,3-benzothiazole

InChI

InChI=1S/C11H8FNS/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h1,5-7H,3-4H2

InChI Key

NFERUTGEVFOVQM-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1=NC2=C(S1)C=CC(=C2)F

Origin of Product

United States

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